molecular formula C16H26N4O3 B2425802 tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate CAS No. 1353973-91-7

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate

Cat. No.: B2425802
CAS No.: 1353973-91-7
M. Wt: 322.409
InChI Key: MZESWLAGEWYTCX-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate is a synthetic organic compound with a complex structure It features a tert-butyl group, a methoxypyrimidinyl moiety, and a piperidinylmethyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxypyrimidinyl Group: This step involves the coupling of the piperidine derivative with a methoxypyrimidine compound under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxypyrimidinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The methoxypyrimidinyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring and carbamate group may also contribute to the compound’s overall activity by enhancing binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
  • tert-Butyl methyl(piperidin-4-yl)carbamate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate is unique due to the presence of the methoxypyrimidinyl group, which imparts specific chemical properties and potential biological activities. This distinguishes it from similar compounds that may have different substituents or structural features.

Properties

IUPAC Name

tert-butyl N-[[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)17-9-12-6-5-7-20(10-12)13-8-14(22-4)19-11-18-13/h8,11-12H,5-7,9-10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZESWLAGEWYTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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